molecular formula C10H10N2O B1605780 4-Methyl-3-phenyl-5-isoxazolamine CAS No. 4320-84-7

4-Methyl-3-phenyl-5-isoxazolamine

Cat. No. B1605780
CAS RN: 4320-84-7
M. Wt: 174.2 g/mol
InChI Key: MASUVUIWOXJJKH-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-5-isoxazolamine is a chemical compound that belongs to the isoxazole class of molecules . It has a linear formula of C10H10O1N2 .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-phenyl-5-isoxazolamine consists of a five-membered isoxazole ring attached to a phenyl group and a methyl group . The InChI key for this compound is DFYYXEYQFSSWJD-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Antitumor and Cytotoxic Agents

4-Methyl-3-phenyl-5-isoxazolamine: has potential applications in medicinal chemistry, particularly in the development of antitumor and cytotoxic agents. Its structure could be utilized to synthesize compounds with significant activity against various human tumor cell lines, contributing to cancer research and therapy .

Material Science: Advanced Synthesis of Polymers

In material science, this compound can be involved in the advanced synthesis of polymers. Its unique chemical properties may allow it to act as a monomer or a cross-linking agent, leading to the creation of new materials with desirable mechanical and thermal properties.

Synthesis: Organic Synthesis Intermediates

4-Methyl-3-phenyl-5-isoxazolamine: serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules through various synthetic routes, including but not limited to, nucleophilic substitution reactions and free radical bromination .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests that it could be a candidate for enzyme inhibition studies. By interacting with specific enzymes, it may help in understanding the mechanism of action and potentially lead to the discovery of new drugs .

Neuropharmacology: Neurotransmitter Modulation

Given its structural features, 4-Methyl-3-phenyl-5-isoxazolamine might modulate neurotransmitter systems. This application could be particularly relevant in the study of neurological disorders and the development of neuropharmacological agents .

Agrochemistry: Development of Pesticides

The isoxazole ring present in 4-Methyl-3-phenyl-5-isoxazolamine is often found in agrochemicals. Therefore, it could be used in the design and synthesis of new pesticides, contributing to more effective crop protection strategies.

Photocatalysis: Degradation of Pollutants

Research indicates that isoxazolamine derivatives can play a role in the photocatalytic degradation of pollutants. This compound could be investigated for its efficacy in breaking down harmful substances in the environment .

Analytical Chemistry: Chromatography Standards

Lastly, 4-Methyl-3-phenyl-5-isoxazolamine could be used as a standard in chromatographic analysis due to its distinct chemical signature. This would aid in the qualitative and quantitative analysis of complex mixtures in various research settings .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

4-methyl-3-phenyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASUVUIWOXJJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341132
Record name 4-Methyl-3-phenyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenyl-5-isoxazolamine

CAS RN

4320-84-7
Record name 4-Methyl-3-phenyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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